molecular formula C17H14O3S B311386 2-Naphthyl 2-methylbenzenesulfonate

2-Naphthyl 2-methylbenzenesulfonate

Cat. No.: B311386
M. Wt: 298.4 g/mol
InChI Key: WNKHCDDEMFRUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester comprising a naphthalene moiety (2-naphthyl group) linked to a 2-methylbenzenesulfonate (tosylate) group. Sulfonate esters of this type are widely utilized in organic synthesis as electrophilic intermediates or protecting groups due to their stability and controlled reactivity. The 2-methylbenzenesulfonate group enhances thermal stability compared to aliphatic sulfonates, while the aromatic naphthyl group may increase hydrophobicity, influencing solubility and reactivity .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

naphthalen-2-yl 2-methylbenzenesulfonate

InChI

InChI=1S/C17H14O3S/c1-13-6-2-5-9-17(13)21(18,19)20-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3

InChI Key

WNKHCDDEMFRUKZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Key Properties of Sulfonate Esters

Compound Reactivity (Relative) Solubility (Polar Solvents) Primary Applications
This compound Moderate Low Organic synthesis, polymers
2-Naphthyl triflate High Moderate Pharmaceuticals, catalysis
2-(2-Hydroxyethoxy)ethyl tosylate Low High Drug delivery, hydrogels

Table 2: Market and Production Metrics (2020–2025)

Compound Global Production (MT/Yr) CAGR Key Drivers
2-Naphthyl triflate 1,200 (2025 projected) 5.2% Agrochemicals, OLED materials
Tosylate esters (general) 8,500 (2025 projected) 3.8% Polymers, pharmaceuticals

Research Findings and Challenges

  • Synthesis Optimization : Tosylate esters like this compound are synthesized via nucleophilic substitution of 2-naphthol with 2-methylbenzenesulfonyl chloride. Yield improvements (up to 85%) are achieved using phase-transfer catalysts .
  • Stability Studies : Tosylates exhibit decomposition temperatures >200°C, outperforming triflates (<150°C) but requiring inert storage conditions to prevent hydrolysis .
  • Economic Impact: The lower cost of toluenesulfonyl chloride ($50–70/kg) compared to triflic anhydride ($300–400/kg) makes tosylates economically favorable for large-scale applications .

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